5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Description
“5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester” is a type of 5-aminopyrazole . 5-Aminopyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been extensively investigated over the past one hundred years and their chemistry has been reviewed in two books published in 1964 and in 1967 .
Synthesis Analysis
The synthesis of 5-aminopyrazoles involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . The methods for the synthesis of amino-functionalized pyrazolo-[4,3-b]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring or on the introduction of an amino group into pyrazolo [4,3-b]-pyridine with a halogen-substituted pyridine fragment .
Chemical Reactions Analysis
5-Amino-pyrazoles can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo [4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo [1,2-a]pyrazolo [3,4-e]pyridines or to pyrazolo [3′,4′,5,6]pyrido [2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .
Properties
IUPAC Name |
ethyl 5-amino-1-tert-butyl-4-methylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-6-16-10(15)8-7(2)9(12)14(13-8)11(3,4)5/h6,12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWLOCMSMJZXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)N)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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